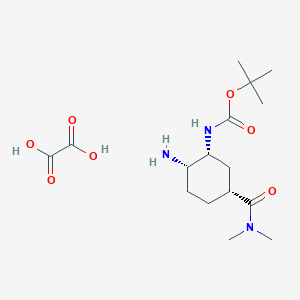![molecular formula C24H16BrN B12925169 9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole](/img/structure/B12925169.png)
9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-([1,1’-Biphenyl]-2-yl)-2-bromo-9H-carbazole: is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 9-([1,1’-Biphenyl]-2-yl)-2-bromo-9H-carbazole typically involves the following steps:
Bromination of Carbazole: The initial step involves the bromination of carbazole to introduce a bromine atom at the 2-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.
Suzuki Coupling Reaction: The brominated carbazole is then subjected to a Suzuki coupling reaction with 2-phenylboronic acid. This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent like toluene or ethanol. The reaction conditions are optimized to achieve high yields of the desired product.
Industrial Production Methods:
Industrial production of 9-([1,1’-Biphenyl]-2-yl)-2-bromo-9H-carbazole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
科学的研究の応用
Chemistry:
Organic Electronics: The compound is used as a building block in the synthesis of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: It serves as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of various catalytic processes.
Biology and Medicine:
Pharmaceuticals: The compound and its derivatives exhibit potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. They are investigated for their ability to interact with biological targets and pathways.
Industry:
Materials Science: The compound is used in the development of advanced materials with specific electronic, optical, and mechanical properties. It finds applications in the fabrication of sensors, displays, and other electronic devices.
作用機序
The mechanism of action of 9-([1,1’-Biphenyl]-2-yl)-2-bromo-9H-carbazole depends on its specific application. In organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons or holes within the device. In pharmaceuticals, it interacts with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects.
類似化合物との比較
9-Phenylcarbazole: Similar structure but lacks the bromine atom and biphenyl moiety.
2-Bromo-9H-carbazole: Similar structure but lacks the biphenyl moiety.
9-(4-Biphenyl)-9H-carbazole: Similar structure but lacks the bromine atom.
Uniqueness:
The presence of both the bromine atom and the biphenyl moiety in 9-([1,1’-Biphenyl]-2-yl)-2-bromo-9H-carbazole imparts unique electronic and steric properties. These features enhance its performance in organic electronic devices and its potential as a pharmacologically active compound.
特性
分子式 |
C24H16BrN |
|---|---|
分子量 |
398.3 g/mol |
IUPAC名 |
2-bromo-9-(2-phenylphenyl)carbazole |
InChI |
InChI=1S/C24H16BrN/c25-18-14-15-21-20-11-5-7-13-23(20)26(24(21)16-18)22-12-6-4-10-19(22)17-8-2-1-3-9-17/h1-16H |
InChIキー |
DBMHRDUAEPIAQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C4=CC=CC=C4C5=C3C=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


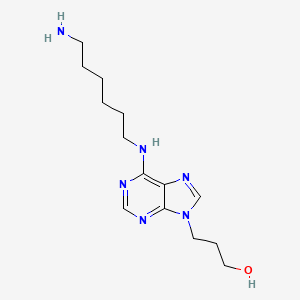
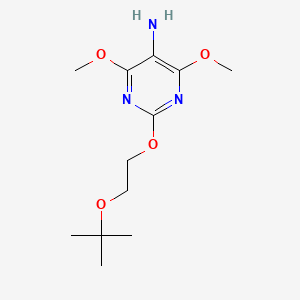

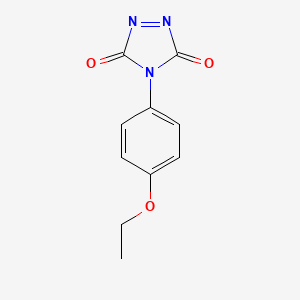
![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)
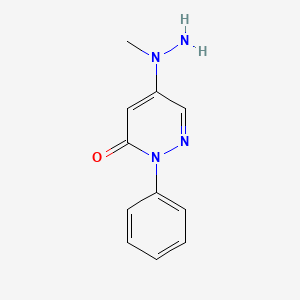
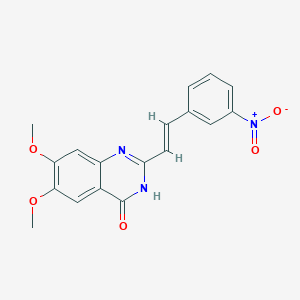


![(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol](/img/structure/B12925165.png)
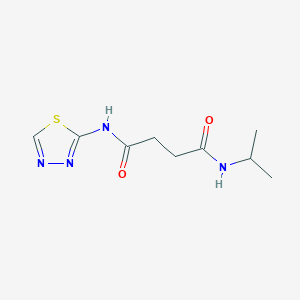
![2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925167.png)

